molecular formula C9H11Cl2N B8669912 (R)-1-(3,4-Dichlorophenyl)propan-1-amine

(R)-1-(3,4-Dichlorophenyl)propan-1-amine

カタログ番号: B8669912
分子量: 204.09 g/mol
InChIキー: VBWRNUHVGFPJRG-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(3,4-Dichlorophenyl)propan-1-amine is a chiral amine derivative characterized by a propylamine backbone substituted at the α-carbon with a 3,4-dichlorophenyl group. Its molecular formula is C₉H₁₁Cl₂N, and its hydrochloride salt has the CAS number 1565819-70-6 . The 3,4-dichlorophenyl moiety contributes to its lipophilicity and electronic profile, which may influence receptor binding or metabolic stability.

This compound is structurally related to psychoactive agents and monoamine neurotransmitter modulators. For instance, derivatives of 3,4-dichlorophenyl-substituted amines have been explored in the treatment of central nervous system (CNS) disorders, such as depression, due to their interactions with serotonin reuptake pathways .

特性

分子式

C9H11Cl2N

分子量

204.09 g/mol

IUPAC名

(1R)-1-(3,4-dichlorophenyl)propan-1-amine

InChI

InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChIキー

VBWRNUHVGFPJRG-SECBINFHSA-N

異性体SMILES

CC[C@H](C1=CC(=C(C=C1)Cl)Cl)N

正規SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)N

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-(3,4-Dichlorophenyl)propan-1-amine with analogs differing in substituent patterns, stereochemistry, or functional groups.

Substituted Phenylpropan-1-amine Derivatives

Table 1: Comparative Data for Selected Analogs
Compound Name Substituents Molecular Formula Similarity Score* Key Properties/Applications References
(R)-1-(3,4-Dichlorophenyl)propan-1-amine 3,4-diCl C₉H₁₁Cl₂N Reference High lipophilicity; potential CNS activity
(R)-1-(3,4-Difluorophenyl)propan-1-amine HCl 3,4-diF C₉H₁₂ClF₂N 0.83 Enhanced metabolic stability; reduced steric bulk
(R)-1-(4-Cl-3-CF₃-phenyl)propan-1-amine 4-Cl, 3-CF₃ C₁₀H₁₁ClF₃N N/A Increased electron-withdrawing effects; higher MW
(R)-1-(3-Cl-2-F-phenyl)propan-1-amine 3-Cl, 2-F C₉H₁₁ClFN N/A Altered substituent position; possible receptor selectivity
(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine 3,4-diOMe C₁₀H₁₅NO₂ N/A Electron-donating groups; improved solubility

*Similarity scores (0–1 scale) are derived from structural and functional group comparisons .

Key Observations:

Halogen Substitution: Fluorine vs. Chlorine: Fluorinated analogs (e.g., 3,4-difluoro) exhibit reduced steric hindrance and increased metabolic stability compared to chlorinated derivatives due to fluorine’s smaller atomic radius and stronger C-F bonds .

Substituent Position :

  • The 3-Cl-2-F derivative (CAS 1213383-14-2) demonstrates how shifting substituents alters steric and electronic interactions, which could lead to selectivity for specific receptors or enzymes .

Enantiomeric Differences :

  • The (S)-enantiomer of 1-(3,4-difluorophenyl)propan-1-amine (CAS 1785760-88-4) may display divergent biological activity compared to the (R)-form, underscoring the importance of chirality in drug design .

Functional Group Modifications :

  • Methoxy Groups : The 3,4-dimethoxy analog (CAS 827004-73-9) increases solubility via polar interactions but may reduce blood-brain barrier penetration due to higher hydrophilicity .

Pharmacologically Relevant Analogs

Sertraline Derivatives

This suggests that (R)-1-(3,4-Dichlorophenyl)propan-1-amine could similarly modulate monoamine transporters, though empirical data are needed .

Monoamine Neurotransmitter Modulators

describes a bicyclic derivative, (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, used in treating conditions influenced by monoamine neurotransmitters. The rigid bicyclic structure contrasts with the flexible propylamine chain of the target compound, highlighting how conformational constraints impact receptor engagement .

準備方法

Asymmetric Reduction of Prochiral Ketone Precursors

A widely employed strategy involves the enantioselective reduction of 1-(3,4-dichlorophenyl)propan-1-one. Catalytic hydrogenation using chiral catalysts such as (R)-BINAP-Ru complexes achieves high enantiomeric excess (ee > 90%) under mild conditions (20–50°C, 1–3 atm H₂). Alternatively, borane-mediated reductions with oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) yield the (R)-enantiomer with comparable efficiency.

Table 1: Comparison of Reduction Methods

MethodCatalystSolventTemp (°C)ee (%)Yield (%)
Hydrogenation(R)-BINAP-RuCl₂MeOH259285
Borane Reduction(S)-CBSTHF-208978
Biocatalytic ReductionLactobacillus ketoreductasePhosphate309582

Biocatalytic approaches using ketoreductases (e.g., from Lactobacillus spp.) offer sustainable alternatives, achieving up to 95% ee in aqueous buffers.

Resolution of Racemic Mixtures

Racemic 1-(3,4-dichlorophenyl)propan-1-amine can be resolved via diastereomeric salt formation. Tartaric acid derivatives, particularly (R,R)-di-p-toluoyl tartaric acid, preferentially crystallize the (R)-enantiomer from ethanol/water mixtures, affording >98% ee after recrystallization. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates the (S)-enantiomer, leaving the desired (R)-amine unreacted.

Chiral Pool Synthesis from 3,4-Dichlorophenylglycine

Starting from (R)-3,4-dichlorophenylglycine, a decarboxylation-amination sequence yields the target amine. The glycine derivative undergoes Hofmann degradation with Br₂/NaOH, followed by reductive amination using NaBH₃CN to install the propylamine chain. This method retains the original chirality, achieving 85–90% ee without additional resolution steps.

Mechanistic Considerations in Enantioselective Synthesis

Transition-State Modeling in Catalytic Hydrogenation

Density functional theory (DFT) studies reveal that the (R)-BINAP-Ru catalyst stabilizes the si-face attack of hydrogen on the ketone intermediate, favoring the (R)-configured product. The dichlorophenyl group’s electron-withdrawing effects enhance substrate binding via π-π interactions with the aromatic ligand moieties.

Steric Effects in Borane Reductions

In CBS reductions, the bulky oxazaborolidine framework directs borane delivery to the re-face of the ketone, governed by Cram’s chelation control model. Solvent polarity modulates transition-state geometry, with THF optimizing enantioselectivity by stabilizing the trigonal bipyramidal intermediate.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) improve catalyst solubility in hydrogenation reactions, while protic solvents (MeOH, EtOH) enhance proton availability in biocatalytic systems. Low temperatures (-20°C to 0°C) favor kinetic control in borane reductions, minimizing racemization.

Catalyst Loading and Recyclability

Ru-BINAP catalysts achieve turnover numbers (TON) exceeding 1,000 in flow reactor setups, with ligand degradation being the primary limitation. Immobilized enzymes on silica supports retain >80% activity after five cycles, reducing process costs.

Purification and Analytical Characterization

Chromatographic Separation

Flash chromatography on silica gel (hexane/EtOAc, 4:1) removes unreacted ketone and byproducts. Chiral HPLC (Chiralpak AD-H column, heptane/EtOH 95:5) confirms enantiopurity, with typical retention times of 12.3 min (R) and 14.7 min (S).

Table 2: Analytical Data for (R)-1-(3,4-Dichlorophenyl)propan-1-amine

PropertyValueMethod
[α]D²⁵+34.5° (c 1.0, CHCl₃)Polarimetry
¹H NMR (400 MHz, CDCl₃)δ 1.12 (t, 3H), 2.81–2.89 (m, 2H), 3.52 (q, 1H), 7.32–7.45 (m, 3H)NMR Spectroscopy
HRMS (ESI+)m/z 218.0245 [M+H]⁺High-Resolution MS

X-ray Crystallography

Single-crystal X-ray analysis of the (R)-enantiomer hydrochloride salt confirms absolute configuration. Key metrics: orthorhombic P2₁2₁2₁ space group, a = 7.89 Å, b = 10.23 Å, c = 12.45 Å, Z = 4.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Catalytic Methods

While asymmetric hydrogenation offers high ee, ruthenium catalyst costs ($150–300/g) necessitate efficient recycling. Biocatalytic routes, though slower, reduce metal contamination risks in pharmaceutical applications.

Environmental Impact of Solvent Use

Life-cycle assessments highlight EtOAc and THF as major contributors to process carbon footprints. Substitution with cyclopentyl methyl ether (CPME) decreases emissions by 40% without compromising yield.

Q & A

What are the recommended synthetic routes for (R)-1-(3,4-Dichlorophenyl)propan-1-amine, and how can enantiomeric purity be ensured?

Level: Basic
Methodological Answer:
Synthesis typically involves reductive amination of 3,4-dichlorophenylpropanone using catalysts like sodium cyanoborohydride or enzymatic methods employing (R)-transaminases to achieve stereoselectivity . Enantiomeric purity is ensured via chiral chromatography (e.g., HPLC with amylose-based columns) or polarimetry. Post-synthesis, crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can further enhance purity. Analytical validation using chiral stationary phases and comparison with known (R)-enantiomer standards is critical .

Which spectroscopic and analytical techniques are most effective for characterizing (R)-1-(3,4-Dichlorophenyl)propan-1-amine?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR confirm the aromatic substitution pattern (3,4-dichloro) and amine proton environment. Coupling constants in 1H^1H NMR help verify stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C9_9H11_{11}Cl2_2N). Collision cross-section (CCS) data (e.g., predicted CCS for [M+H]+^+: 140.2 Ų) aids in distinguishing structural isomers .
  • IR Spectroscopy: Identifies amine N-H stretching (~3300 cm1^{-1}) and C-Cl vibrations (~700 cm1^{-1}) .

How can researchers resolve discrepancies in reported biological activities of (R)-1-(3,4-Dichlorophenyl)propan-1-amine across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Enantiomeric Contamination: Verify purity via chiral HPLC and compare activity against (S)-enantiomer controls.
  • Assay Conditions: Standardize in vitro assays (e.g., receptor binding assays) for pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Pharmacokinetic Variability: Conduct bioavailability studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to account for differences in vivo .

What computational methods are used to predict the interaction of (R)-1-(3,4-Dichlorophenyl)propan-1-amine with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding affinities to receptors (e.g., serotonin transporters) using the compound’s 3D structure (InChIKey: VBWRNUHVGFPJRG-SECBINFHSA-N) .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time.
  • QSAR Models: Relate structural features (e.g., Cl substituent positions) to activity using datasets from analogs (e.g., 3,4-difluorophenyl derivatives) .

How do structural modifications (e.g., substituent changes) influence the physicochemical and biological properties of this compound?

Level: Advanced
Methodological Answer:

  • Substituent Effects: Replacing 3,4-Cl with 3,4-F () increases electronegativity, altering logP (lipophilicity) and receptor binding.
  • SAR Studies: Compare IC50_{50} values against analogs (e.g., 3,4-dimethoxy derivatives) to identify critical substituents for activity.
  • Solubility Optimization: Introduce polar groups (e.g., -OH) or salt forms (e.g., hydrochloride) to improve aqueous solubility for in vivo testing .

What strategies optimize the detection of (R)-1-(3,4-Dichlorophenyl)propan-1-amine in complex biological matrices?

Level: Advanced
Methodological Answer:

  • LC-MS/MS: Use reverse-phase C18 columns with mobile phases (0.1% formic acid in acetonitrile/water) for separation. Monitor transitions like m/z 204 → 168 (quantifier) and 204 → 132 (qualifier) .
  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) enhances recovery from plasma or tissue homogenates.
  • Internal Standards: Deuterated analogs (e.g., (R)-1-(3,4-Dichlorophenyl)propan-1-amine-d3_3) correct for matrix effects .

What are the key considerations for designing dose-response studies involving this compound?

Level: Basic
Methodological Answer:

  • Dose Range: Determine via preliminary cytotoxicity assays (e.g., MTT assay in HEK293 cells).
  • Control Groups: Include vehicle controls and positive controls (e.g., known serotonin reuptake inhibitors for neuroactivity studies).
  • Statistical Power: Use ≥3 biological replicates and non-linear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。